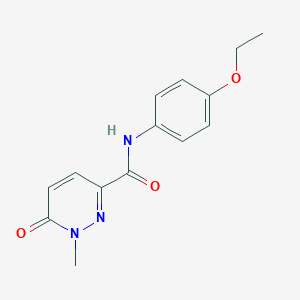![molecular formula C22H22ClN5O2 B2386705 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396637-68-5](/img/structure/B2386705.png)
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and has a wide range of biological activities. The molecule also contains a pyrimidine ring, which is a key component of many important biomolecules, including the nucleotides cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrimidine ring, and a phenylpiperazine moiety. These groups could potentially engage in various intermolecular interactions, including hydrogen bonding and π-π stacking .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group in the benzamide moiety could potentially undergo hydrolysis or participate in condensation reactions .Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a somewhat similar chemical structure, is used in gastrointestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Moreover, it has effects on the motility of the gastro-intestinal tract, including improved tone and peristalsis of the stomach and accelerated gastric emptying, without significant effects on gastric secretion. It also demonstrates effects on the absorption of other drugs, indicating its potential utility in enhancing drug absorption under certain conditions (Pinder et al., 2012).
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives, such as buspirone, nefazodone, and trazodone, have reached clinical application stages mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming metabolites known for various serotonin receptor-related effects. This highlights the pharmacological diversity of arylpiperazine derivatives and their significant role in developing treatments for neurological and psychiatric conditions (Caccia, 2007).
Hoechst 33258 and its Analogues in DNA Binding
The synthetic dye Hoechst 33258, a derivative that shares functional similarities with the queried compound, binds strongly to the minor groove of double-stranded B-DNA, highlighting its utility in biological research for chromosome and nuclear staining, analysis of nuclear DNA content, and as a model for studying DNA sequence recognition and binding. This application underscores the importance of benzimidazole derivatives in both research and clinical settings (Issar & Kakkar, 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-19-8-7-16(23)13-18(19)22(29)26-20-14-21(25-15-24-20)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H,24,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOMIUPJCOXRAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)


![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)
}acetamide](/img/structure/B2386638.png)


